

A Technical Guide to 2,4-Dimethoxyaniline: Historical Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethoxyaniline**

Cat. No.: **B045885**

[Get Quote](#)

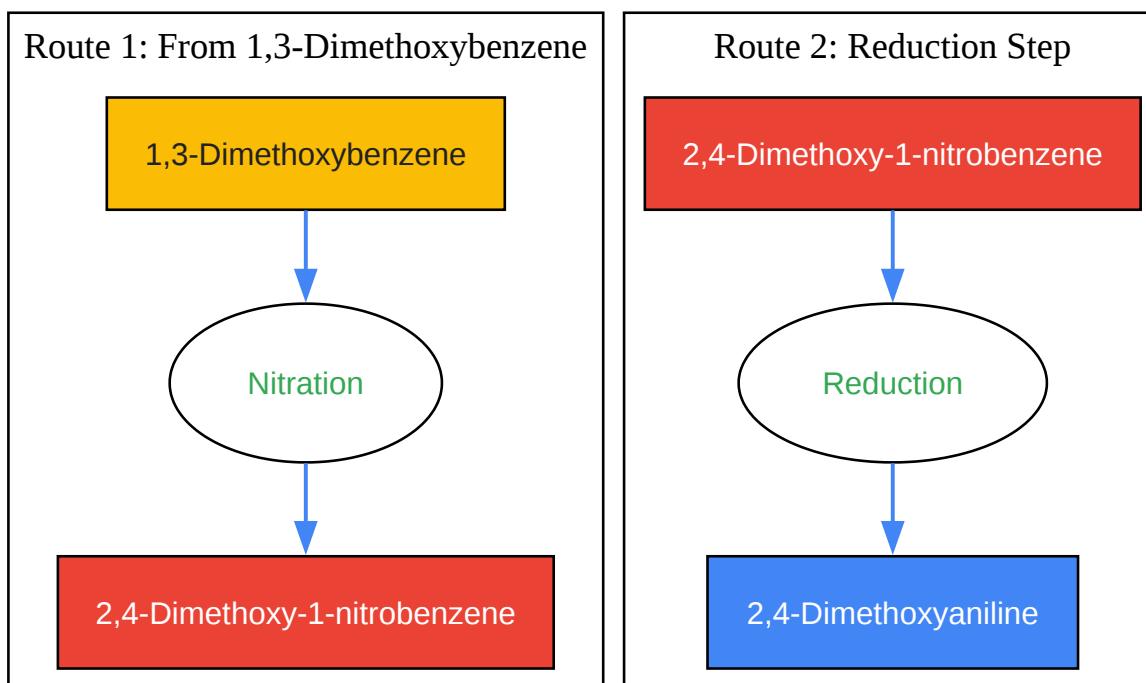
Introduction

2,4-Dimethoxyaniline (CAS No: 2735-04-8) is an aromatic organic compound belonging to the aniline family.^[1] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and two methoxy groups (-OCH₃) at positions 2 and 4.^[1] This arrangement of functional groups significantly influences its chemical reactivity, making it an important intermediate in various industrial syntheses.^[1] While a specific date or individual credited with the discovery of **2,4-Dimethoxyaniline** is not widely documented, it emerged as a key reagent in fine chemical synthesis during the mid-20th century.^[2] Its development is intrinsically linked to the expansion of the synthetic dye and pharmaceutical industries, which relied on the availability of versatile aniline derivatives. This guide provides an in-depth technical overview of the historical discovery, synthesis, properties, and applications of **2,4-Dimethoxyaniline** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2,4-Dimethoxyaniline is typically a solid at room temperature, with its appearance ranging from white to black crystalline solid.^{[2][3]} The methoxy groups on the aromatic ring are electron-donating, which increases the nucleophilicity of the amino group compared to unsubstituted aniline.^[1] It is stable under standard conditions but can be sensitive to prolonged light exposure.^{[4][5]}

Table 1: Physicochemical Properties of **2,4-Dimethoxyaniline**


Property	Value	References
Molecular Formula	C ₈ H ₁₁ NO ₂	[1][3][6]
Molecular Weight	153.18 g/mol	[3][6][7]
Appearance	White, colorless, to light yellow/orange powder or lump; also described as black or dark brown crystalline solid.	[2][3][5]
Melting Point	33-36 °C	[4][7][8][9]
Boiling Point	75-80 °C	[5][8]
Density	1.075 g/mL at 25 °C	[4][7][8][9]
Solubility	Slightly soluble in water (7 g/L at 20 °C). Soluble in ether, alcohol, benzene, and hot petroleum ether.	[3][8]
pKa	5.14 ± 0.10 (Predicted)	[5]
Flash Point	>109 °C (>228.2 °F) - closed cup	[7][9]
CAS Number	2735-04-8	[1][2][6][7]

Historical Synthesis and Development

The synthesis of **2,4-Dimethoxyaniline** has evolved with the advancements in organic chemistry. Early methods were often extensions of reactions developed for other aniline derivatives during the boom of the synthetic dye industry in the late 19th and early 20th centuries.[10][11] The most common and industrially significant methods for producing **2,4-Dimethoxyaniline** involve the reduction of the corresponding nitro compound, 2,4-dimethoxy-1-nitrobenzene.[2]

General Synthesis Workflow

The primary synthetic routes to **2,4-Dimethoxyaniline** begin with either 1,3-dimethoxybenzene or 2,4-dimethoxy-1-nitrobenzene. The nitration of 1,3-dimethoxybenzene yields the nitro intermediate, which is then reduced to the final aniline product.

[Click to download full resolution via product page](#)

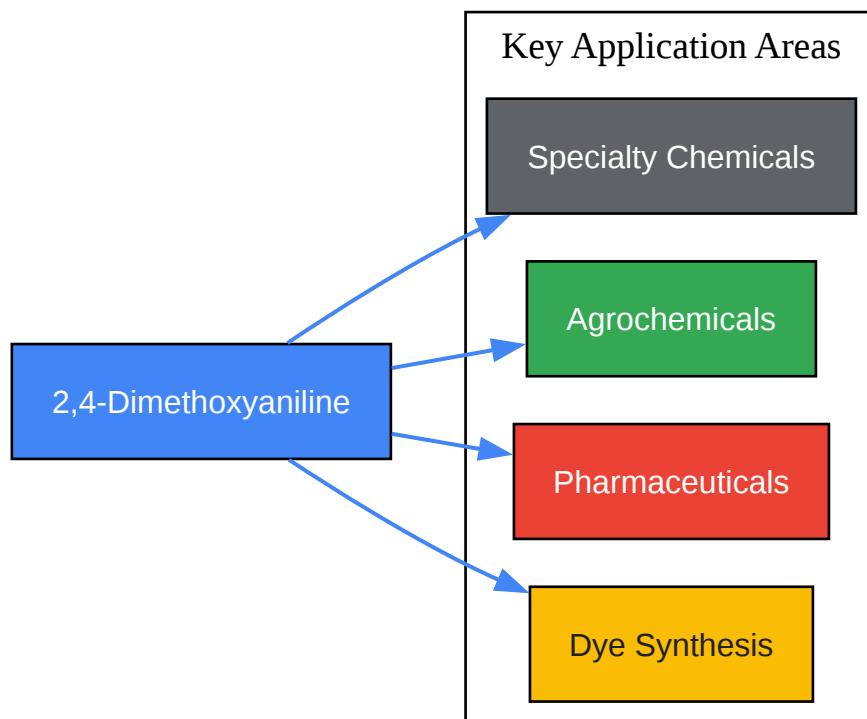
Caption: General synthesis pathways for **2,4-Dimethoxyaniline**.

Experimental Protocols

A notable method for the synthesis of **2,4-Dimethoxyaniline** involves the reduction of 2,4-dimethoxy nitrobenzene using hydrazine hydrate in the presence of a catalyst. This method is advantageous due to its high yield and purity, as well as being more environmentally friendly by avoiding the use of large quantities of iron powder, which produces significant waste.[12]

Table 2: Experimental Protocol - Synthesis via Hydrazine Hydrate Reduction[12]

Step	Procedure	Reagents and Conditions
1. Reaction Setup	Add 2,4-dimethoxy nitrobenzene and ethanol to a four-hole reaction flask equipped with a stirrer.	- 2,4-dimethoxy nitrobenzene (100 g) - Ethanol (200 g)
2. Addition of Reagents	Add activated carbon, ferric chloride, and hydrazine hydrate to the reaction mixture.	- Activated Carbon (12 g) - Ferric Chloride (0.5 g) - 80% Hydrazine Hydrate (70 g)
3. Reaction	Heat the mixture to reflux temperature and maintain for the specified reaction time.	- Temperature: 70-80 °C - Time: 2.5 hours
4. Isolation of Crude Product	After the reaction is complete, filter the mixture to recover the activated carbon. Concentrate the filtrate and cool to 15-18 °C. Centrifuge to obtain the crude product.	The crude product contains >98% 2,4-Dimethoxyaniline.
5. Purification	Wash the crude product with a 1:1 mixture of methanol and water.	- Methanol/Water mixture (weight ratio to crude product is 0.8:1)
6. Final Product	Dry the washed product after centrifugation to obtain the final product.	- Yield: 97.2% - Purity: 99.8%


Applications in Industry and Research

The chemical properties of **2,4-Dimethoxyaniline** make it a valuable building block in several areas of chemical manufacturing and research.[2][13]

Core Applications

- Dye Synthesis: It is a key intermediate in the production of various dyes, particularly azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.[2][10]

- Pharmaceuticals: **2,4-Dimethoxyaniline** serves as a precursor in the synthesis of a variety of pharmaceutical compounds, including analgesics and antihypertensive drugs.[2] Its structure is a common motif in many bioactive molecules.
- Agrochemicals and Specialty Chemicals: It is also used in the synthesis of certain pesticides and other specialty chemicals.[2]

[Click to download full resolution via product page](#)

Caption: Major industrial applications of **2,4-Dimethoxyaniline**.

Safety and Handling

2,4-Dimethoxyaniline is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and serious eye irritation.[7][9]

- Hazard Codes: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[7][9]
- Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[7][9]

- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eye shields, face shields, and gloves.[7][9]
- Storage: It should be stored in a dark place under an inert atmosphere at room temperature. [4][5][14]

Conclusion

From its origins as a versatile chemical intermediate in the mid-20th century, **2,4-Dimethoxyaniline** has become a cornerstone in the synthesis of a wide array of commercial products. Its journey reflects the broader development of industrial organic chemistry, with ongoing innovations in its synthesis aimed at improving efficiency, yield, and environmental sustainability. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of **2,4-Dimethoxyaniline** remains crucial for leveraging its potential in creating novel molecules and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxyaniline | 2735-04-8 [chemicalbook.com]
- 5. 2,4-Dimethoxyaniline CAS#: 2735-04-8 [m.chemicalbook.com]
- 6. 2,4-Dimethoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-Dimethoxyaniline 97 2735-04-8 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. britannica.com [britannica.com]

- 11. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 12. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 13. nbino.com [nbino.com]
- 14. 2735-04-8|2,4-Dimethoxyaniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Dimethoxyaniline: Historical Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045885#historical-discovery-and-development-of-2-4-dimethoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com